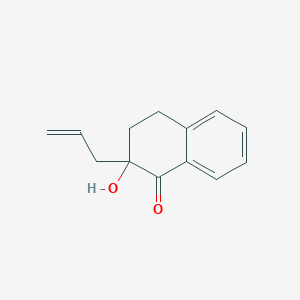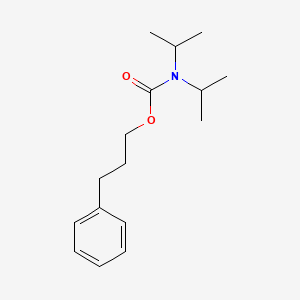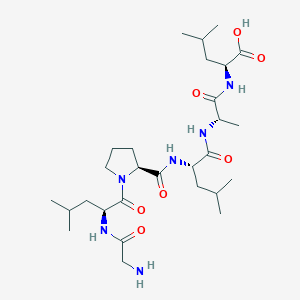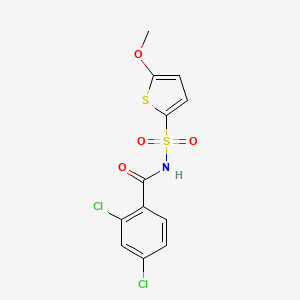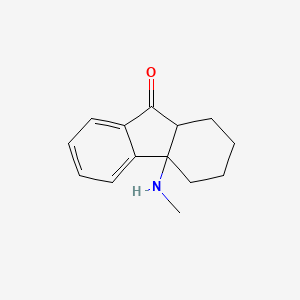
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. This compound is characterized by the presence of a methylamino group attached to the fluorenone structure. Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one typically involves the following steps:
Formation of the Fluorenone Core: The fluorenone core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorenone core with methylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes:
Raw Material Preparation: High-purity biphenyl derivatives and methylamine are prepared.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted fluorenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorenone core can intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone: The parent compound without the methylamino group.
4a-(Amino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A similar compound with an amino group instead of a methylamino group.
4a-(Ethylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A derivative with an ethylamino group.
Uniqueness
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
499773-57-8 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4a-(methylamino)-2,3,4,9a-tetrahydro-1H-fluoren-9-one |
InChI |
InChI=1S/C14H17NO/c1-15-14-9-5-4-8-12(14)13(16)10-6-2-3-7-11(10)14/h2-3,6-7,12,15H,4-5,8-9H2,1H3 |
Clave InChI |
JNTLWVFWAIIDAD-UHFFFAOYSA-N |
SMILES canónico |
CNC12CCCCC1C(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


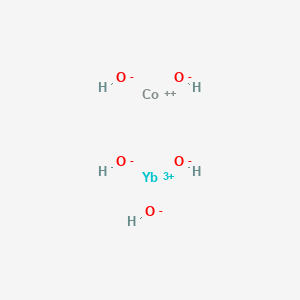
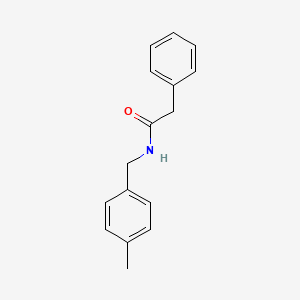
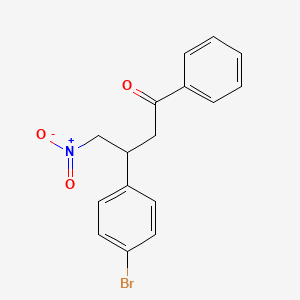
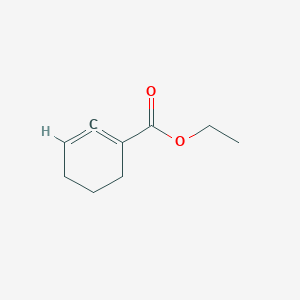
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
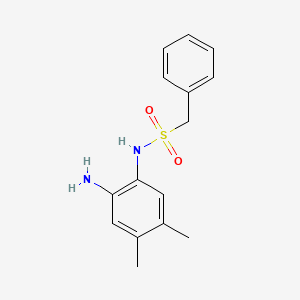
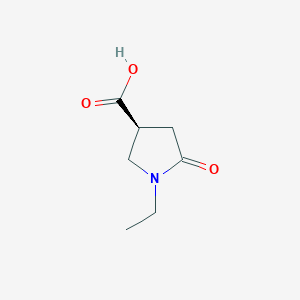
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
